molecular formula C9H11BrN2O2 B13851500 2-Bromo-5-methoxy-4,6-dimethylpyridine-3-carboxamide

2-Bromo-5-methoxy-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B13851500
M. Wt: 259.10 g/mol
InChI Key: PATKKAMVWYXHEP-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-4,6-dimethylpyridine-3-carboxamide is an organic compound with the molecular formula C9H11BrN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxy-4,6-dimethylpyridine-3-carboxamide typically involves the bromination of 5-methoxy-4,6-dimethylpyridine-3-carboxamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-4,6-dimethylpyridine-3-carboxamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The carboxamide group can be reduced to form amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes, acids, or ketones.

    Reduction Reactions: Products include primary or secondary amines and alcohols.

Scientific Research Applications

2-Bromo-5-methoxy-4,6-dimethylpyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-4,6-dimethylpyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and the carboxamide group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways involved would depend on the nature of the target and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxamide
  • 2-Amino-5-bromo-4,6-dimethylpyridine
  • 5-Bromo-4,6-dimethyl-2-pyridinamine

Uniqueness

2-Bromo-5-methoxy-4,6-dimethylpyridine-3-carboxamide is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile intermediate for various chemical transformations and applications .

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

2-bromo-5-methoxy-4,6-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C9H11BrN2O2/c1-4-6(9(11)13)8(10)12-5(2)7(4)14-3/h1-3H3,(H2,11,13)

InChI Key

PATKKAMVWYXHEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1OC)C)Br)C(=O)N

Origin of Product

United States

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